3-Methoxybenzamide

概述

描述

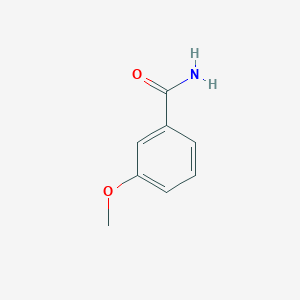

间甲氧基苯甲酰胺: 是一种有机化合物,其分子式为 C8H9NO2 。 该化合物属于苯甲酰胺类,苯甲酰胺类是含有连接到苯环上的羧酰胺取代基的有机化合物 .

准备方法

化学反应分析

反应类型: 间甲氧基苯甲酰胺会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的羧酸。

还原: 它可以被还原形成胺或醇。

常见试剂和条件:

氧化: 常见的氧化剂包括 和 。

还原: 使用 或 等还原剂。

主要形成的产物:

氧化: 形成 。

还原: 形成 或 。

科学研究应用

Antimicrobial Activity

One of the most significant applications of 3-MBA is its role as an antimicrobial agent. Research has demonstrated that derivatives of 3-MBA exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.

- Mechanism of Action : 3-MBA acts primarily by inhibiting the FtsZ protein, which is crucial for bacterial cell division. This inhibition leads to filamentation and eventual cell lysis, making it a potential candidate for antibiotic development against resistant strains .

Case Study: Efficacy Against MRSA

A study evaluated the effectiveness of 3-MBA derivatives in reversing resistance to oxacillin in clinical MRSA isolates. The results indicated:

- MIC Reduction : The minimum inhibitory concentration (MIC) for oxacillin decreased significantly when combined with 3-MBA derivatives.

- Bactericidal Activity : Time-kill assays revealed that certain derivatives could reduce viable cell counts by up to 3 logs within six hours, indicating strong bactericidal properties .

Inhibition of Melanin Production

Another notable application of 3-MBA is in dermatological research, particularly concerning melanin production.

- Mechanism : A specific derivative, N-(3,5-dimethylphenyl)-3-methoxybenzamide (A(3)B(5)), was found to inhibit melanin production by downregulating tyrosinase-related protein 2 (TRP-2), crucial for melanogenesis. This effect was attributed to proteasomal degradation mechanisms rather than direct inhibition of tyrosinase activity .

Table: Summary of Melanin Inhibition Studies

| Compound | Target Protein | Mechanism | Effect on Melanin Production |

|---|---|---|---|

| A(3)B(5 | TRP-2 | Proteasomal degradation | Significant reduction |

| 3-MBA Derivatives | Tyrosinase | Not directly affected | Variable |

Material Science Applications

In material science, polymorphism studies of compounds like N-(3-hydroxyphenyl)-3-methoxybenzamide have revealed insights into crystal structures and their implications for material properties.

- Polymorphism Insights : Research involving single-crystal X-ray diffraction has shown that different polymorphs of this compound exhibit distinct hydrogen bonding networks, which can affect their physical properties such as melting points and solubility. This knowledge is crucial for drug formulation and material design .

Research has also focused on the genetic mechanisms underlying resistance to 3-MBA in bacterial strains.

- FtsZ Gene Mutations : Genetic analysis revealed that mutations within the ftsZ gene can confer resistance to 3-MBA, highlighting the importance of this target in bacterial cell division processes. Studies showed that resistant mutants could grow in high concentrations of 3-MBA, suggesting potential pathways for developing resistance .

Table: Resistance Mechanisms in Bacterial Strains

| Strain | Mutation Type | Resistance Level (mM) | Observations |

|---|---|---|---|

| UOT1285 | Wild-type | <5 | Sensitive to 3-MBA |

| RIK7 | ftsZ mutation | >20 | Resistant; filamentous morphology |

作用机制

相似化合物的比较

类似化合物:

- 对甲氧基苯甲酰胺

- 邻甲氧基苯甲酰胺

- 间羟基苯甲酰胺

- 间氨基苯甲酰胺

比较: 间甲氧基苯甲酰胺由于其在苯环上的特定取代模式而具有独特性,这会影响其化学反应性和生物活性 . 与它的异构体(对甲氧基苯甲酰胺和邻甲氧基苯甲酰胺)相比,间甲氧基苯甲酰胺具有独特的特性,使其更适合某些应用,例如PARP抑制 .

生物活性

3-Methoxybenzamide (3-MBA) is a benzamide derivative that has gained attention for its biological activities, particularly as an inhibitor of cell division in bacteria. This article reviews the biological activity of 3-MBA, focusing on its mechanisms of action, effects on bacterial growth and division, and potential therapeutic applications.

3-MBA primarily acts as an inhibitor of ADP-ribosyltransferase , which plays a crucial role in post-translational modifications of proteins. In particular, it affects the function of FtsZ, a protein essential for bacterial cell division. By inhibiting FtsZ, 3-MBA disrupts the formation of the Z-ring necessary for cytokinesis, leading to filamentation and eventual lysis of bacterial cells.

Key Findings

- Inhibition of Cell Division : 3-MBA causes filamentation in Bacillus subtilis, indicating that it inhibits the normal cell division process. Studies have shown that concentrations above 5 mM lead to significant growth inhibition and morphological changes in bacterial cells .

- Genetic Resistance : Mutations in the ftsZ gene can confer resistance to 3-MBA, suggesting that FtsZ is a primary target. For instance, certain B. subtilis mutants demonstrated altered susceptibility to 3-MBA, highlighting the drug's specific interaction with the cell division machinery .

Antimicrobial Activity

Research has demonstrated that derivatives of 3-MBA exhibit promising antimicrobial properties, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Efficacy

- Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values as low as 1 µg/mL for certain 3-MBA derivatives against MRSA strains. This indicates strong potential for these compounds in combating antibiotic-resistant infections .

- Mechanism of Action : The antimicrobial effect is attributed to the disruption of FtsZ polymerization and function, which is critical for bacterial cell division. Time-kill studies showed that some derivatives exhibit bactericidal activity by significantly reducing viable cell counts over time .

Comparative Table of Antimicrobial Activity

| Compound | Target Bacteria | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound Derivative A | MRSA (ATCC 43300) | 1 | Bactericidal |

| This compound Derivative B | MRSA (ATCC 43300) | 4 | Bacteriostatic |

| This compound Derivative C | Bacillus subtilis | >10 | Bactericidal |

Study on Bacillus subtilis

A significant study focused on the effects of 3-MBA on Bacillus subtilis demonstrated that treatment with this compound resulted in marked filamentation and cell lysis. The study utilized wild-type and ftsZ mutant strains to elucidate the mechanism through which 3-MBA exerts its effects. Results indicated that while wild-type strains succumbed to treatment, certain mutants showed resilience, underscoring the role of FtsZ in mediating the drug's effects .

Research on MRSA

Another investigation characterized the antimicrobial action of various 3-MBA derivatives against MRSA. The findings revealed that these compounds not only inhibited growth but also reversed resistance to beta-lactam antibiotics in clinical strains. This dual action enhances their potential utility in treating resistant infections .

属性

IUPAC Name |

3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPLPDIMEREJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206848 | |

| Record name | 3-Methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5813-86-5 | |

| Record name | 3-Methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5813-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxybenzamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-Anisamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Anisamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8502TLK98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 3-Methoxybenzamide (3-MBA)?

A1: this compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). [, , , , , , , , ] It exerts its effects by binding to the catalytic site of PARP, preventing the transfer of ADP-ribose units from NAD+ to acceptor proteins. []

Q2: Does 3-MBA affect other cellular processes besides PARP inhibition?

A2: While primarily known for PARP inhibition, 3-MBA can affect other cellular processes, particularly at higher concentrations. These include:

- Nucleotide Metabolism: 3-MBA can deplete ribonucleotide pools, particularly UTP, and inhibit the incorporation of precursors like formate and glycine into nucleotides. []

- DNA Synthesis: It inhibits thymidine incorporation into DNA. []

- Cell Cycle Progression: 3-MBA can delay or arrest cell cycle progression, particularly in cells undergoing DNA repair. []

- Differentiation: It can inhibit differentiation processes in certain cell types, such as macrophage differentiation in human granulocyte-macrophage progenitors. []

Q3: How does 3-MBA's interaction with PARP relate to its antibacterial activity?

A3: 3-MBA and its derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. [, , ] Although structurally similar to tubulin, FtsZ is a prokaryotic protein essential for bacterial cell division. 3-MBA derivatives bind to FtsZ, affecting its polymerization dynamics and ultimately disrupting bacterial cytokinesis. [, ]

Q4: Is the effect of 3-MBA on FtsZ similar to its effect on PARP?

A4: While both involve binding and altering protein function, the mechanisms differ. 3-MBA inhibits PARP's enzymatic activity by preventing ADP-ribosylation. [] In contrast, it disrupts FtsZ function by altering its polymerization dynamics, potentially stabilizing FtsZ polymers and hindering the formation of the cytokinetic ring. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C8H9NO2, and its molecular weight is 151.16 g/mol.

Q6: How do structural modifications of 3-MBA affect its activity?

A6: Modifications to the 3-MBA scaffold have been explored to enhance its properties:

- Fluorination: Adding fluorine atoms to the benzamide ring, particularly at the 2 and 6 positions, significantly increases FtsZ inhibitory activity and improves in vitro potency against Staphylococcus aureus. [, , ] This increased activity is attributed to enhanced hydrophobic interactions with the FtsZ protein. []

- Side Chain Length: Studies on derivatives targeting the dopamine D(3) receptor revealed that elongating the alkyl chain linking the benzamide to the piperazine ring improved D(3) affinity but decreased D(4) affinity. []

- Substitution on the Amide Nitrogen: Modifications to the amide bond generally decreased D(4) receptor affinity. []

Q7: How can the stability and bioavailability of 3-MBA be potentially improved?

A7: Strategies to enhance stability and bioavailability might include:

Q8: What in vitro and in vivo models have been used to study 3-MBA?

A8: Various models have been employed, including:

- Cell Culture:

- Mammalian cell lines (e.g., L1210 cells, C3H10T1/2 cells, mouse Ltk- cells) to study its effects on nucleotide metabolism, DNA synthesis, and cell cycle progression. [, , , ]

- Primary cell cultures (e.g., rat hepatocytes, human lymphocytes) to assess its impact on enzyme induction, DNA repair, and oxidative stress responses. [, , ]

- Animal Models:

Q9: Are there known resistance mechanisms to 3-MBA or its derivatives?

A9: Resistance to 3-MBA derivatives targeting FtsZ has been observed in bacteria. Specifically, a mutation in the FtsZ protein (G196A) in Staphylococcus aureus confers resistance to the 3-MBA derivative PC190723. []

Q10: What are some potential toxicities associated with 3-MBA?

A10:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。